Cas no 3910-58-5 (N-Butyl-p-methoxy-benzylamine)

N-Butyl-p-methoxy-benzylamine is a secondary amine compound featuring a butyl group and a para-methoxy-substituted benzyl moiety. This structure imparts unique reactivity and solubility properties, making it valuable in organic synthesis and pharmaceutical intermediate applications. The methoxy group enhances electron density on the aromatic ring, facilitating electrophilic substitution reactions, while the butyl chain contributes to lipophilicity, improving compatibility with non-polar solvents. Its stability under mild conditions and versatility in reductive amination or alkylation processes make it a practical choice for fine chemical production. The compound is typically handled under inert conditions to preserve its integrity. Purity and consistency are critical for reproducible results in research and industrial settings.
N-Butyl-p-methoxy-benzylamine structure
N-Butyl-p-methoxy-benzylamine structure
Product Name:N-Butyl-p-methoxy-benzylamine
CAS No:3910-58-5
MF:C12H19NO
MW:193.285363435745
MDL:MFCD01924419
CID:858735
PubChem ID:3821684
Update Time:2025-05-22

N-Butyl-p-methoxy-benzylamine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Methoxybenzyl)butan-1-amine
    • N-Butyl-p-methoxy-benzylamine
    • N-(4-Methoxybenzyl)-1-butanamine
    • N-[(4-methoxyphenyl)methyl]butan-1-amine
    • CHEMBRDG-BB 4022333
    • N-(4-methoxybenzyl)butan-1-amine(SALTDATA: FREE)
    • BS-36691
    • MFCD01924419
    • 3910-58-5
    • N-Butyl-4-methoxy-benzenemethanamine
    • SCHEMBL10382814
    • AKOS000234919
    • CS-W015762
    • EN300-32757
    • butyl[(4-methoxyphenyl)methyl]amine
    • C78187
    • DTXSID40396878
    • MDL: MFCD01924419
    • Inchi: 1S/C12H19NO/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3
    • InChI Key: IBTNQSONKQDXNY-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)CNCCCC

Computed Properties

  • Exact Mass: 193.14700
  • Monoisotopic Mass: 193.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3A^2
  • XLogP3: 2.5

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 277.6±15.0 °C at 760 mmHg
  • Flash Point: 115.0±9.8 °C
  • Refractive Index: 1.498
  • PSA: 21.26000
  • LogP: 2.97580
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N-Butyl-p-methoxy-benzylamine Security Information

N-Butyl-p-methoxy-benzylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Butyl-p-methoxy-benzylamine Pricemore >>

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Additional information on N-Butyl-p-methoxy-benzylamine

Research Brief on N-Butyl-p-methoxy-benzylamine (CAS: 3910-58-5): Recent Advances and Applications in Chemical Biology and Medicine

N-Butyl-p-methoxy-benzylamine (CAS: 3910-58-5) is a chemical compound of significant interest in the fields of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile building block in the synthesis of bioactive molecules and its role in modulating biological pathways. This research brief consolidates the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of N-Butyl-p-methoxy-benzylamine derivatives for enhanced binding affinity to G protein-coupled receptors (GPCRs). The research team employed computational docking studies followed by synthetic modification of the parent compound, demonstrating that subtle changes to the methoxy and butyl groups could significantly alter receptor selectivity. These findings open new avenues for designing targeted therapies for neurological disorders.

In the realm of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of N-Butyl-p-methoxy-benzylamine-based small molecules against drug-resistant bacterial strains. The lead compound in this series showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 2 μg/mL, while maintaining low cytotoxicity in mammalian cell lines. This suggests potential for developing novel antibiotics to address the growing challenge of antimicrobial resistance.

From a synthetic chemistry perspective, advances in the catalytic asymmetric synthesis of N-Butyl-p-methoxy-benzylamine derivatives have been achieved using chiral phosphoric acid catalysts, as detailed in a 2023 Nature Communications article. This methodology enables the production of enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications where stereochemistry often determines biological activity. The reported approach achieved up to 98% ee and 90% yield under optimized conditions.

Pharmacokinetic studies of N-Butyl-p-methoxy-benzylamine analogs have revealed interesting metabolic profiles. Research published in Drug Metabolism and Disposition (2024) demonstrated that the compound undergoes extensive first-pass metabolism primarily via hepatic CYP2D6, with the major metabolite being the O-demethylated product. These findings have important implications for drug design, particularly in populations with genetic polymorphisms affecting this metabolic pathway.

In cancer research, a team at Memorial Sloan Kettering Cancer Center recently identified N-Butyl-p-methoxy-benzylamine derivatives as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6. Their work, published in Journal of Biological Chemistry (2024), showed that these compounds induce selective cancer cell apoptosis while sparing normal cells, with IC50 values in the low nanomolar range. The unique selectivity profile suggests potential for developing targeted epigenetic therapies with reduced side effects.

The compound has also found applications in chemical biology as a versatile scaffold for probe development. A 2024 ACS Chemical Biology paper described the use of N-Butyl-p-methoxy-benzylamine-based fluorescent probes for real-time imaging of neurotransmitter dynamics in live neurons. These tools are enabling new insights into synaptic transmission and may facilitate the discovery of novel neuroactive compounds.

Looking forward, the diverse biological activities and synthetic accessibility of N-Butyl-p-methoxy-benzylamine position it as a valuable scaffold for continued medicinal chemistry exploration. Current research directions include the development of bifunctional molecules combining this scaffold with other pharmacophores, as well as investigations into its potential as a fragment in fragment-based drug discovery. The compound's unique combination of lipophilicity (calculated logP ~2.5) and hydrogen bonding capacity makes it particularly attractive for CNS-targeted drug development.

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